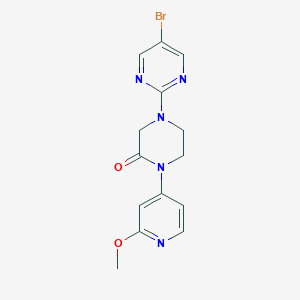

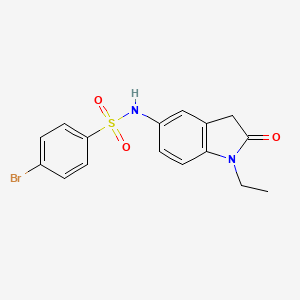

![molecular formula C25H32ClN5O2 B2502950 6-氯-N,N'-双[4-(3-甲基丁氧基)苯基]-1,3,5-三嗪-2,4-二胺 CAS No. 383903-67-1](/img/structure/B2502950.png)

6-氯-N,N'-双[4-(3-甲基丁氧基)苯基]-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine" appears to be a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including crystal engineering, as seen in the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines . These compounds exhibit dynamic behavior and can exist in multiple isomeric forms due to restricted rotation around the amino-triazine bond .

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chlorine atoms in cyanuric chloride with various nucleophiles. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine in a mixed medium of acetone and water . The reaction conditions, such as the solvent system, base catalysts, molar ratios of reactants, and reaction time, were optimized to improve the yield and purity of the product . Similarly, the synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine avoided the use of the Grignard reaction, which can be problematic, and instead used a more straightforward method .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted at various positions to create a wide range of compounds with different properties. The structure of these compounds can be determined using techniques such as X-ray crystallography, which revealed that the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative was stabilized by intra- and intermolecular hydrogen bonds . Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is also commonly used to characterize the structure of triazine derivatives in solution .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, alkylation, and acid-catalyzed addition reactions. The reactivity of the triazine ring allows for the introduction of different functional groups, which can alter the physical and chemical properties of the molecule. For example, bis(resorcinyl) triazine derivatives, which can absorb UV light, were prepared from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine through alkylation or acid-catalyzed addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by the substituents on the triazine ring. These properties can include solubility, melting point, and the ability to form hydrogen bonds, as seen in the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative . The introduction of specific functional groups can also impart desired properties, such as UV light absorption in the case of bis(resorcinyl) triazine derivatives . The dynamic behavior of these compounds, such as restricted rotation and tautomerism, can also affect their chemical properties and is important for understanding their behavior in different environments .

科学研究应用

化学中的合成和表征:

- 该化合物已被用于合成和表征树枝状三聚氰胺核心配合物,展示了在研究磁性行为和席夫碱(Uysal & Koç, 2010)方面的应用。

- 它还参与了吡唑基双三嗪的微波辅助合成,对于在超分子化学中创建具有有趣荧光性能的扩展超分子聚合物(Moral et al., 2010)非常有用。

材料科学与工程:

- 该化合物在开发新型三嗪席夫碱基阳离子双生物活性表面活性剂中发挥作用,这些表面活性剂在聚醇中的抗磨损、抗摩擦和抗腐蚀性能得到评估(Singh et al., 2016)。

- 它被用于开发具有主链苯基-1,3,5-三嗪基团的芳香族聚酰胺,展示了高热稳定性和良好机械性能,在材料工程中具有相关性(Yu et al., 2012)。

环境科学:

- 其衍生物被研究其对玉米根磷酸酶的影响,表明三嗪类除草剂可能对环境产生影响(Scarponi & Perucci, 1986)。

- 对土壤施用除草剂的消失动力学的研究,包括三嗪类衍生物,为农学和环境科学提供了宝贵的见解(Baer & Calvet, 1999)。

生物医学和药理研究:

- 对三嗪类衍生物,包括6-氯-N,N'-双[4-(3-甲基丁氧基)苯基]-1,3,5-三嗪-2,4-二胺的抗疟活性的研究,有助于药物化学和药物开发(Werbel et al., 1987)。

未来方向

属性

IUPAC Name |

6-chloro-2-N,4-N-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-17(2)13-15-32-21-9-5-19(6-10-21)27-24-29-23(26)30-25(31-24)28-20-7-11-22(12-8-20)33-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,27,28,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCRKWMWNHWNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

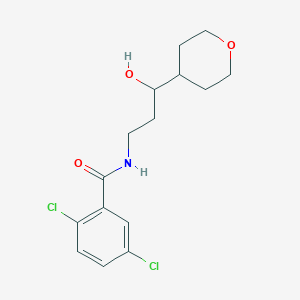

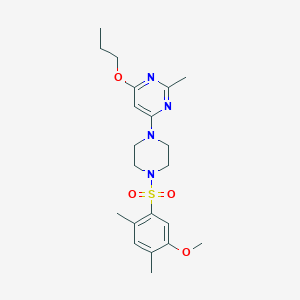

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

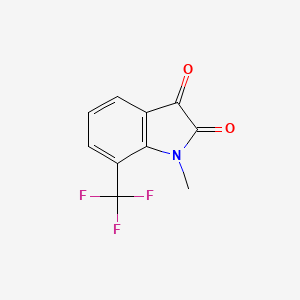

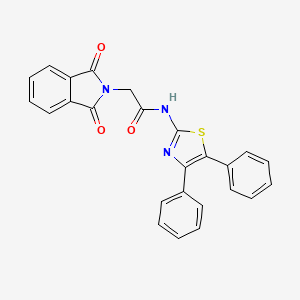

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

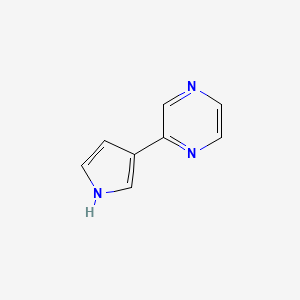

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)